![molecular formula C23H23NO4 B2710151 1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione CAS No. 2034468-62-5](/img/structure/B2710151.png)
1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, a compound named “3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diylbis(3-methylbenzenesulfinate)” was synthesized and examined for its adsorption properties . Another compound, “3’-Hydroxy-6’-(4-vinylphenyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one”, was synthesized by reacting “N1-{4-[1-(4-fluorophenyl)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine” and "5(6)-fluorescein-isothiocyanate" .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, the isobenzofuran fused-ring system of the compound “1-(3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-yl)-3-[4-({4-[1-(4-fluorophenyl)-1H-imidazol-5-yl]pyridin-2-yl}amino)phenyl]thiourea methanol monosolvate” is close to planar and oriented almost perpendicular to the central ring of the xanthene system .Applications De Recherche Scientifique
Sigma Ligand Affinity and Selectivity
A study by Moltzen, Perregaard, and Meier (1995) revealed that spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives exhibit significant sigma ligand affinity and selectivity. The research highlighted the importance of the N-substituent in determining both affinity and selectivity towards sigma 1 and sigma 2 binding sites. It was found that medium-sized N-substituents resulted in potent yet unselective compounds, whereas adjustments in chain length and lipophilicity of the N-substituent led to compounds with high affinity for sigma 2 binding sites and selectivity for sigma 2 over sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).
Potential Central Nervous System (CNS) Agents
Research by Bauer et al. (1976) focused on the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its analogues, driven by the recognition of an aminoalkyl(aryl)isobenzofuran moiety common to certain antidepressants. The study aimed at exploring the antitetrabenazine activity of these compounds, indicating their potential as CNS agents (Bauer et al., 1976).
Novel Synthetic Approaches
Another intriguing aspect of research on this compound class includes novel synthetic methodologies. Mahdavinia, Mohammadizadeh, Ariapour, and Alborz (2014) developed an efficient, chemoselective one-pot procedure for synthesizing new 3H-spiro[isobenzofuran-1,2′-pyrrole]-3,3′(1′H)-dione derivatives. This methodology underscores the versatility and potential for diversification in the synthesis of spiro[isobenzofuran] derivatives, which could expand their applicability in scientific research (Mahdavinia et al., 2014).
Orientations Futures
Future research could focus on the synthesis and characterization of “1-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)-5-phenylpentane-1,5-dione” and similar compounds. For instance, molecules of sodium “3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate)” were pre-buried into the SnO2 electron transport layer, which resulted in modification of the SnO2 and perovskite interface . This could be a potential area of exploration for the exact compound.
Propriétés
IUPAC Name |
1-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-yl)-5-phenylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-20(17-7-2-1-3-8-17)11-6-12-21(26)24-15-13-23(14-16-24)19-10-5-4-9-18(19)22(27)28-23/h1-5,7-10H,6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRSYKBPCSVGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CCCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

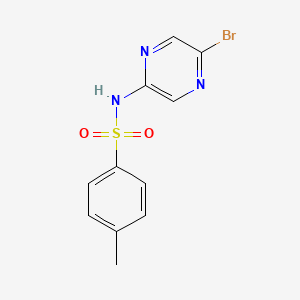
![3-benzyl-N-cyclopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2710072.png)
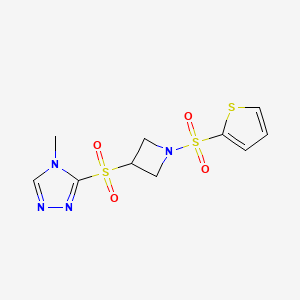
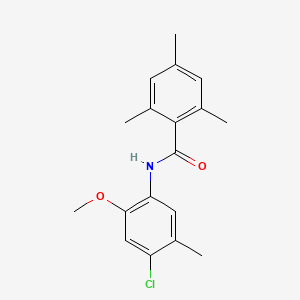



![N-(4-fluorobenzyl)-3-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2710079.png)

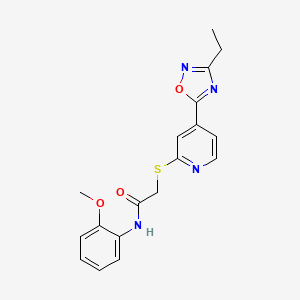
![5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2710085.png)

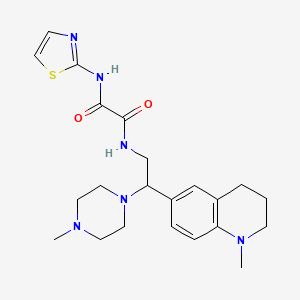
![N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide](/img/structure/B2710091.png)